molecular formula C21H15N5O2S2 B6563829 2-(1H-indol-3-yl)-N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-oxoacetamide CAS No. 1172972-19-8

2-(1H-indol-3-yl)-N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-oxoacetamide

Cat. No.: B6563829
CAS No.: 1172972-19-8
M. Wt: 433.5 g/mol
InChI Key: FRKKKYYYBISQCC-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-oxoacetamide is a complex organic compound featuring multiple heterocyclic structures, including indole, pyrazole, thiazole, and thiophene rings. This compound is of interest due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole and pyrazole derivatives. The indole ring can be synthesized through Fischer indole synthesis or by cyclization of tryptophan derivatives. The pyrazole ring is often formed through the reaction of hydrazines with 1,3-diketones. The thiazole and thiophene rings can be introduced through cyclization reactions involving appropriate precursors.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to achieve high yields and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

. Its complex structure and multiple functional groups make it a candidate for drug development, particularly in targeting diseases that involve multiple pathways. Additionally, it can be used as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Indole-3-acetic acid: A plant hormone with similar indole structure.

  • Thiazole derivatives: Compounds containing thiazole rings used in pharmaceuticals.

  • Pyrazole derivatives: Compounds with pyrazole rings used in various biological applications.

Uniqueness: This compound is unique due to the combination of indole, pyrazole, thiazole, and thiophene rings, which provides a diverse set of chemical properties and potential biological activities.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O2S2/c1-12-9-18(26(25-12)21-23-16(11-30-21)17-7-4-8-29-17)24-20(28)19(27)14-10-22-15-6-3-2-5-13(14)15/h2-11,22H,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKKKYYYBISQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C4=NC(=CS4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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